Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Overview
Description
The compound “Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a methyl group at the 5-position and a phenyl group at the 2-position. The phenyl group is further substituted with a trifluoromethyl group. The thiazole ring is also substituted with a carboxylate ester group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenyl ring, and the trifluoromethyl group. The presence of these groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiazole ring, the phenyl ring, and the trifluoromethyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Synthesis and Anti-bacterial Activities
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, as a novel thiazole compound, has shown potential in the field of antibacterial research. For instance, a study by Qiu Li-ga (2015) demonstrated the synthesis of thiazole compounds containing ether structures, including a derivative closely related to this compound, revealing their fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii (Qiu, 2015).
Synthesis Methods
Various studies have focused on the synthesis of thiazole derivatives, including this compound. M. Fong et al. (2004) investigated the synthesis of thiazole-5-carboxylate esters through photolysis, offering insights into the production methods of such compounds (Fong et al., 2004). Similarly, Kenneth M. Boy and J. Guernon (2005) explored the precursor role of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate in the creation of analogs, highlighting a Michael-like addition strategy (Boy & Guernon, 2005).
Anti-Proliferative Screening for Cancer Research
In the realm of cancer research, thiazole compounds including variants of this compound have been synthesized and tested for their anti-proliferative activity. A study by J. P. Sonar et al. (2020) focused on the synthesis of new thiazole compounds and their screening against breast cancer cells MCF7, demonstrating the potential of these compounds in cancer therapeutics (Sonar et al., 2020).
Corrosion Inhibition Efficiency
An interesting application of this compound is in the field of corrosion inhibition. K. Raviprabha and R. Bhat (2019) studied the efficiency of a related compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, in preventing the corrosion of AA6061 alloy in hydrochloric acid media. This study opens up potential avenues for the use of thiazole derivatives in industrial applications (Raviprabha & Bhat, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have neuroprotective and anti-inflammatory properties .
Mode of Action
Similar compounds have been shown to exhibit anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALORFOIXUNBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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